Dysprosium trihydroxide

描述

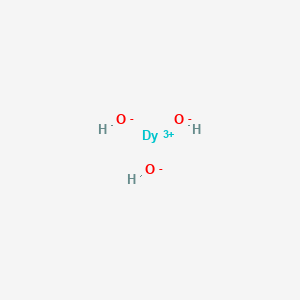

Dysprosium trihydroxide is an inorganic compound with the chemical formula Dy(OH)₃. It is a yellow solid that belongs to the family of rare-earth hydroxides. Dysprosium, a rare-earth element, is part of the lanthanide series and is known for its unique magnetic and optical properties. This compound is primarily used in various scientific and industrial applications due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: Dysprosium trihydroxide can be synthesized through several methods, including:

Hydrothermal Method: This involves reacting dysprosium salts with a base under high temperature and pressure conditions.

Precipitation Method: this compound can also be prepared by precipitating dysprosium ions from an aqueous solution using a strong base like sodium hydroxide or ammonium hydroxide.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale hydrothermal synthesis. This method allows for the controlled production of high-purity this compound with uniform particle size and shape .

Types of Reactions:

Reaction with Acids: this compound reacts with acids to form dysprosium salts and water.

Thermal Decomposition: Upon heating, this compound decomposes to form dysprosium oxyhydroxide and water.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.

Bases: Sodium hydroxide and ammonium hydroxide are used in the precipitation method for synthesis.

Major Products:

Dysprosium Salts: Such as dysprosium chloride, dysprosium sulfate, and dysprosium nitrate.

Dysprosium Oxide: Formed through thermal decomposition.

科学研究应用

Dysprosium trihydroxide has a wide range of applications in scientific research, including:

Magnetic Materials: Due to its unique magnetic properties, this compound is used in the development of high-performance magnets and magnetic refrigeration systems.

Optical Materials: It is used in the production of optical materials, such as phosphors and lasers, due to its ability to emit light in the visible and near-infrared regions.

Biomedical Applications: It is being explored for use in medical imaging and targeted drug delivery systems due to its biocompatibility and unique properties.

作用机制

The mechanism by which dysprosium trihydroxide exerts its effects is primarily related to its ability to interact with other molecules through its hydroxide groups. These interactions can lead to the formation of complexes and the catalysis of various chemical reactions. In magnetic and optical applications, the unique electronic configuration of dysprosium ions plays a crucial role in determining the compound’s properties .

相似化合物的比较

Dysprosium trihydroxide can be compared with other rare-earth hydroxides, such as:

- Terbium trihydroxide (Tb(OH)₃)

- Holmium trihydroxide (Ho(OH)₃)

- Erbium trihydroxide (Er(OH)₃)

Uniqueness:

- Magnetic Properties: this compound exhibits stronger magnetic properties compared to terbium and holmium trihydroxides, making it more suitable for applications in magnetic materials .

- Optical Properties: this compound has distinct emission bands in the visible and near-infrared regions, which are not as prominent in other rare-earth hydroxides .

生物活性

Dysprosium trihydroxide (Dy(OH)₃) is a compound of dysprosium, a rare earth element, that has garnered attention for its potential biological activities and applications. This article aims to explore the biological activity of this compound, focusing on its interactions with biological systems, potential toxicity, biosorption capabilities, and implications in medical applications.

Overview of this compound

This compound is typically synthesized through precipitation methods involving dysprosium salts and hydroxides. It is known for its luminescent properties and potential use in various applications including phosphors, catalysts, and medical imaging agents.

1. Toxicity Studies

Research indicates that dysprosium can exhibit toxic effects on aquatic organisms. A study highlighted the impact of dysprosium ions on species such as Spirulina platensis and Saccharomyces cerevisiae, where varying concentrations led to observable toxic effects. The study found that at certain concentrations, dysprosium could inhibit growth and metabolic functions in these organisms, suggesting a need for careful monitoring in environments where dysprosium is present .

2. Biosorption Capabilities

This compound has shown promising biosorption capabilities in various biological systems. The following table summarizes findings from studies on biosorption efficiency using different biosorbents:

| Biosorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH | Contact Time (min) |

|---|---|---|---|

| Spirulina platensis | 3.24 | 3.0 | 60 |

| Saccharomyces cerevisiae | 3.85 | 3.0 | 60 |

| Bark Powder (NaOH-treated) | 55.04 | 3.0 | 120 |

| Activated Carbon (AC-CA) | 94 | 4.0 | 120 |

These results indicate that biosorption of dysprosium ions is highly dependent on pH and contact time, with optimal conditions varying among different biosorbents .

3. Medical Applications

This compound has been investigated for its application in radiation therapy, particularly in the treatment of arthritis through the use of Dy-HMA (Dysprosium Hydroxide Macroaggregates). This formulation demonstrated reduced leakage and toxicity compared to traditional treatments, suggesting its potential as a safer alternative for intra-articular injections . Biodistribution studies in animal models showed no significant adverse effects at therapeutic doses .

Case Study: Aquatic Toxicity

A comprehensive study evaluated the effects of dysprosium exposure on aquatic ecosystems. The research demonstrated that dysprosium ions can accumulate in the tissues of aquatic organisms, leading to bioaccumulation and potential ecological impacts. The study emphasized the importance of understanding the environmental pathways through which dysprosium enters aquatic systems and its subsequent biological implications .

Case Study: Biosorption Efficiency

In another investigation, researchers explored the biosorption efficiency of various natural materials for removing dysprosium from contaminated water sources. The study revealed that materials like activated carbon derived from coffee grounds exhibited high removal rates, indicating their potential use in environmental remediation strategies .

化学反应分析

Formation Reactions

Dysprosium trihydroxide forms through the reaction of metallic dysprosium with water:

text2 Dy(s) + 6 H~2~O(l) → 2 Dy(OH)~3~(aq) + 3 H~2~(g)

Key observations :

-

Reaction rate increases significantly with water temperature (slow in cold water, rapid in hot water)

Acid-Base Reactions

Dy(OH)~3~ reacts stoichiometrically with acids to produce dysprosium(III) salts:

The reaction mechanism involves protonation of hydroxide groups:

textDy(OH)~3~ + 3 H^+^ → Dy^3+^ + 3 H~2~O

Aquo complex [Dy(H~2~O)~9~]^3+^ dominates in aqueous solutions .

Thermal Decomposition

Progressive thermal treatment induces structural transformations:

Decomposition Pathway

| Parameter | First Stage | Second Stage |

|---|---|---|

| Onset Temperature | 299.8°C | 386.6°C |

| Enthalpy Change (ΔH) | +152 kJ/mol | -89 kJ/mol |

| Mass Loss (%) | 9.2 | 4.8 |

Structural Evolution During Reactions

XRD studies reveal phase transitions:

Comparative Reactivity

Dy(OH)~3~ demonstrates distinct behavior compared to other lanthanide hydroxides:

| Property | Dy(OH)~3~ | La(OH)~3~ | Yb(OH)~3~ |

|---|---|---|---|

| Decomposition Temp. | 299.8°C | 265°C | 315°C |

| Solubility in H~2~O | 0.18 g/L | 0.32 g/L | 0.09 g/L |

| ΔH dissolution | +67 kJ/mol | +58 kJ/mol | +73 kJ/mol |

This thermal stability gradient follows lanthanide contraction trends .

Dy(OH)~3~'s defined reaction pathways and thermal behavior make it critical for producing dysprosium-based functional materials. The precise temperature-dependent phase transitions enable controlled synthesis of Dy~2~O~3~ for magnetic and optical applications .

属性

IUPAC Name |

dysprosium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEVUBXCYLEFPJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.522 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308-85-6 | |

| Record name | Dysprosium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1308-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dysprosium hydroxide (Dy(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium hydroxide (Dy(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。